molecular formula C20H18N2O2S B2605932 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole CAS No. 886924-35-2

2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Cat. No. B2605932
CAS RN: 886924-35-2
M. Wt: 350.44
InChI Key: DTWQHANUQHAXQO-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases.

Mechanism of Action

2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole acts as an inhibitor of the Wnt signaling pathway by binding to the protein Dishevelled (Dvl). Dvl is a key mediator of the Wnt signaling pathway and its inhibition by 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole results in the downregulation of downstream targets of the pathway. 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole also acts as an inhibitor of the NF-κB signaling pathway by blocking the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In inflammation research, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues. In neurological disorder research, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has been shown to improve cognitive function, reduce neuroinflammation, and reduce the accumulation of β-amyloid plaques in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to have potent and specific inhibitory effects on the Wnt and NF-κB signaling pathways, making it a valuable tool for studying these pathways. However, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in cell-based assays. It also has poor pharmacokinetic properties, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole research. One direction is to further investigate its potential therapeutic effects in cancer, inflammation, and neurological disorders. Another direction is to improve its pharmacokinetic properties to increase its effectiveness in vivo. Additionally, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole can be modified to target other signaling pathways or to improve its solubility in aqueous solutions. Overall, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process that involves the reaction of naphthalene-1-carboxaldehyde with 2-aminobenzimidazole to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the final product, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole.

Scientific Research Applications

2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. In inflammation research, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. In neurological disorder research, 2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

2-ethylsulfonyl-1-(naphthalen-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-25(23,24)20-21-18-12-5-6-13-19(18)22(20)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWQHANUQHAXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

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